molecular formula C12H15NO2 B1299320 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid CAS No. 799266-56-1

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid

Cat. No.: B1299320
CAS No.: 799266-56-1
M. Wt: 205.25 g/mol
InChI Key: AMLWOTVLCZLNIJ-UHFFFAOYSA-N
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Description

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a butyric acid moiety attached to an isoindoline ring system. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid typically involves the reaction of isoindoline with butyric acid or its derivatives. One common method involves the use of isoindoline-1,3-dione as a starting material, which undergoes a nucleophilic substitution reaction with butyric acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoindoline-1,3-dione derivatives, while reduction can produce isoindoline alcohols .

Scientific Research Applications

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
  • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
  • 3-(4-Acetamido-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is unique due to its specific structural features and the presence of the butyric acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other isoindoline derivatives .

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLWOTVLCZLNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360194
Record name 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799266-56-1
Record name 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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